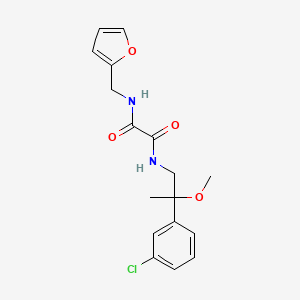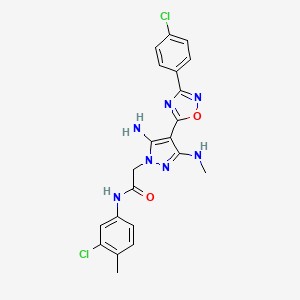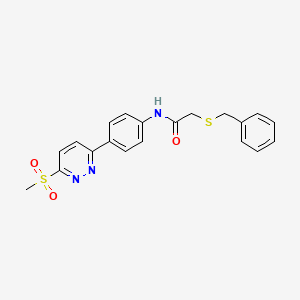
2-(benzylthio)-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(benzylthio)-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide” is a chemical compound. However, detailed information about this specific compound is not readily available12.
Synthesis Analysis
Unfortunately, specific synthesis information for “2-(benzylthio)-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide” is not available in the searched resources.Molecular Structure Analysis
The molecular formula of “2-(benzylthio)-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide” is not explicitly mentioned in the searched resources2.
Chemical Reactions Analysis
Specific chemical reactions involving “2-(benzylthio)-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide” are not available in the searched resources.Physical And Chemical Properties Analysis
Specific physical and chemical properties of “2-(benzylthio)-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide” are not available in the searched resources2.Scientific Research Applications
Antimicrobial and Antitumor Applications
Several studies have focused on derivatives of sulfonamide compounds, including structures similar to 2-(benzylthio)-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide, for their antimicrobial and antitumor activities. For example, derivatives have been synthesized and evaluated for their antimicrobial activity against a range of bacterial and fungal strains, showing promising results in inhibiting microbial growth (Flefel et al., 2018; Darwish et al., 2014). Additionally, novel benzimidazole derivatives bearing a sulfonamide moiety have been synthesized and shown to exhibit antitumor effects, with significant inhibitory activities against various cancer cell lines, highlighting their potential in cancer therapy (El‐All et al., 2015).
Cardiovascular Research
In cardiovascular research, certain derivatives related to 2-(benzylthio)-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide have been investigated for their cardiotonic properties. Compounds exhibiting positive inotropic effects in dogs have been identified, suggesting potential applications in treating heart failure and related conditions (Robertson et al., 1986).
Neuropharmacology
In the field of neuropharmacology, derivatives have been explored for their potential as histamine H3 receptor inverse agonists. These compounds could be promising for the treatment of attentional and cognitive disorders, offering a new avenue for therapeutic intervention in neuropsychiatric diseases (Hudkins et al., 2011).
Antioxidant Properties
Research into the antioxidant properties of related compounds has revealed that certain derivatives possess significant radical scavenging activity. These findings suggest potential applications in developing treatments for diseases caused by oxidative stress, further emphasizing the versatility of sulfonamide-based compounds in therapeutic development (Ahmad et al., 2012).
Safety And Hazards
Future Directions
Thiazole derivatives, which may include “2-(benzylthio)-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide”, have been found to have a wide range of biological activities such as antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic3. Therefore, further research into the properties and potential applications of this compound could be a promising direction.
Please note that this analysis is based on the available resources and may not be exhaustive or completely accurate. For a more comprehensive analysis, please refer to relevant scientific literature and resources.
properties
IUPAC Name |
2-benzylsulfanyl-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S2/c1-28(25,26)20-12-11-18(22-23-20)16-7-9-17(10-8-16)21-19(24)14-27-13-15-5-3-2-4-6-15/h2-12H,13-14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJHVKBZKIAMFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)CSCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylthio)-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

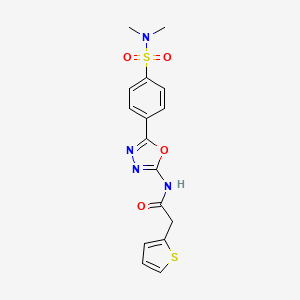
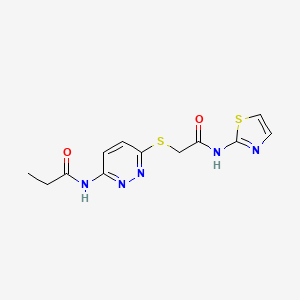
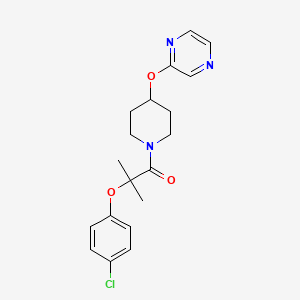
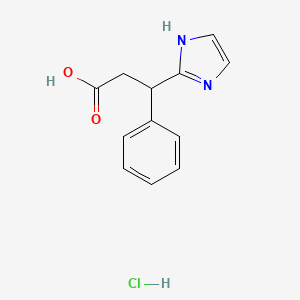

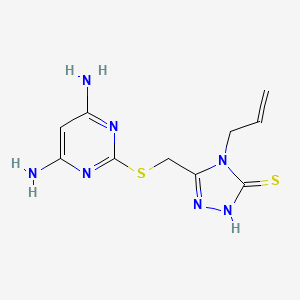
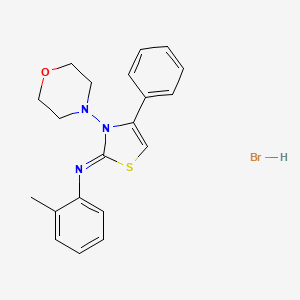
![2-[(5-fluoropyrimidin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine](/img/structure/B2676716.png)

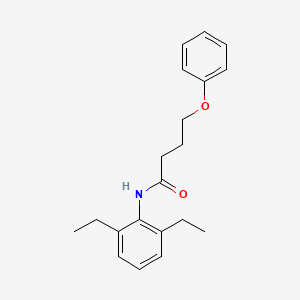
![1-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)ethanone](/img/structure/B2676722.png)
